REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH2:11])([CH3:10])[CH3:9])=[C:4]([CH3:12])[CH:3]=1.[CH2:13]([O:16][CH2:17][CH2:18]Br)[CH2:14]Br.C(N(CC)C(C)C)(C)C>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:11]2[CH2:18][CH2:17][O:16][CH2:13][CH2:14]2)([CH3:9])[CH3:10])=[C:4]([CH3:12])[CH:3]=1
|
Name
|
|
Quantity
|
544 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)(C)N)C
|
Name
|
|
Quantity
|
579.8 mg
|
Type
|
reactant
|
Smiles
|
C(CBr)OCCBr
|
Name
|
|
Quantity
|
1.027 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is partitioned between water and CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is re-extracted twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography (silicagel, CH2Cl2: EtOAc=1:0=>0:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)(C)N1CCOCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |